N-(morpholin-4-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-(4-MORPHOLINYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a heterocyclic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-MORPHOLINYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves the reaction of 2-thiophenecarboxylic acid hydrazide with morpholine and appropriate reagents to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. The process may involve heating the reaction mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N-(4-MORPHOLINYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE.
Chemical Reactions Analysis
Types of Reactions
N-(4-MORPHOLINYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted thiophene compounds.
Scientific Research Applications
N-(4-MORPHOLINYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: It is used in the development of new materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of N-(4-MORPHOLINYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, leading to the disruption of cellular processes. Additionally, its ability to intercalate into DNA and RNA structures contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-MORPHOLINYL)-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE
- 4-(4-MORPHOLINYL)-2-(2-THIENYL)QUINOLINE HYDROBROMIDE
- METHANONE, [4-(4-MORPHOLINYL)PHENYL]-2-THIENYL
Uniqueness
N-(4-MORPHOLINYL)-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in various fields of research.
Properties
Molecular Formula |
C11H12N4O3S |
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Molecular Weight |
280.31 g/mol |
IUPAC Name |
N-morpholin-4-yl-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C11H12N4O3S/c16-10(13-15-3-5-17-6-4-15)11-12-9(14-18-11)8-2-1-7-19-8/h1-2,7H,3-6H2,(H,13,16) |
InChI Key |
GPPNLDHSBVHSEF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1NC(=O)C2=NC(=NO2)C3=CC=CS3 |
Origin of Product |
United States |
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